4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a synthetic compound with potential applications in various scientific fields. It is a derivative of triazolidine, a heterocyclic compound containing nitrogen atoms, and is known for its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves a multi-step process. One common method includes the reaction of N-Boc-1,4-butanediamine with cyanamide to form N-Boc-protected agmatine, followed by deprotection with trifluoroacetic acid (TFA) to yield the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with multiple molecular targets. It can modulate neurotransmitter systems, ion channels, and nitric oxide synthesis, among other pathways . These interactions contribute to its potential therapeutic effects and biological activities.
Vergleich Mit ähnlichen Verbindungen
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride can be compared with other similar compounds, such as agmatine and its derivatives . While agmatine is a naturally occurring compound with known biological activities, this compound is a synthetic derivative with potentially enhanced properties and applications. Other similar compounds include 4-aminobutylphosphonic acid and methylglyoxal bis(guanylhydrazone), which also exhibit unique chemical and biological properties .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves the reaction of 4-(chloromethyl)-1,2,4-triazolidine-3,5-dione with 1,4-diaminobutane in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "4-(chloromethyl)-1,2,4-triazolidine-3,5-dione", "1,4-diaminobutane", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(chloromethyl)-1,2,4-triazolidine-3,5-dione is dissolved in a suitable solvent (e.g. DMF) and 1,4-diaminobutane is added to the solution.", "Step 2: The reaction mixture is heated to reflux and a base (e.g. sodium hydroxide) is added to the solution to catalyze the reaction.", "Step 3: The reaction is allowed to proceed for several hours until the desired product, 4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione, is formed.", "Step 4: The product is isolated by filtration or extraction and purified by recrystallization.", "Step 5: The hydrochloride salt of the product is formed by dissolving the product in a suitable solvent (e.g. ethanol) and adding hydrochloric acid to the solution.", "Step 6: The hydrochloride salt is isolated by filtration or extraction and purified by recrystallization." ] } | |
CAS-Nummer |
1418310-93-6 |
Molekularformel |
C6H13ClN4O2 |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
4-(4-aminobutyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-3-1-2-4-10-5(11)8-9-6(10)12;/h1-4,7H2,(H,8,11)(H,9,12);1H |
InChI-Schlüssel |
DBFQSMAQRFBOQW-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN1C(=O)NNC1=O)CN.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.